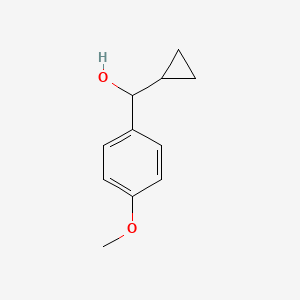

alpha-Cyclopropyl-4-methoxybenzyl alcohol

Description

Structural Significance and Research Interest in Organic Chemistry

The structure of α-cyclopropyl-4-methoxybenzyl alcohol is of significant interest to organic chemists for several key reasons. The presence of the three-membered cyclopropyl (B3062369) ring adjacent to the benzylic alcohol is particularly noteworthy. The C-C bonds within a cyclopropane (B1198618) ring are often described as "bent bonds" or "Walsh orbitals," possessing a higher p-character than typical sp³-hybridized carbons. This unique electronic structure allows the cyclopropyl group to stabilize an adjacent positive charge, such as a carbocation, through conjugation. This stabilizing effect, sometimes referred to as "dancing resonance," is a well-documented phenomenon in physical organic chemistry.

The 4-methoxybenzyl group also plays a crucial role in the molecule's reactivity. The methoxy (B1213986) group at the para position of the benzene (B151609) ring is an electron-donating group, which can further stabilize a benzylic carbocation through resonance. The combination of both the cyclopropyl and the 4-methoxybenzyl groups leads to a benzylic alcohol that can readily form a highly stabilized carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. This enhanced stability of the carbocation intermediate makes α-cyclopropyl-4-methoxybenzyl alcohol a reactive substrate in a variety of chemical transformations.

The research interest in this compound and its analogs stems from the desire to understand and harness the unique reactivity conferred by the cyclopropylmethyl cation and the electronically rich aromatic ring. This understanding can then be applied to the design of novel synthetic methodologies and the construction of complex molecular architectures.

Strategic Position as a Synthetic Target and Intermediate in Chemical Synthesis

α-Cyclopropyl-4-methoxybenzyl alcohol and its derivatives are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its strategic position arises from its ability to be both a target of synthesis and a precursor for more complex structures.

A prominent example of the synthetic utility of the α-cyclopropyl-4-methoxybenzyl alcohol core is in the synthesis of the plant growth regulator, Ancymidol. scispace.combiotrend.com Ancymidol, chemically known as α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidinemethanol, shares the core structure of the title compound. The synthesis of Ancymidol highlights the role of a key precursor, p-anisyl cyclopropyl ketone, which can be readily reduced to form α-cyclopropyl-4-methoxybenzyl alcohol.

The synthesis of Ancymidol, as reported, involves the reaction of p-anisyl cyclopropyl ketone with 5-bromopyrimidine (B23866) and an organolithium reagent such as n-butyllithium. researchgate.net This ketone can be prepared via a Friedel-Crafts acylation of anisole. scispace.com The alcohol, α-cyclopropyl-4-methoxybenzyl alcohol, can be obtained from the ketone by standard reduction methods, for instance, using sodium borohydride (B1222165). This positions the alcohol as a direct and crucial intermediate in the synthesis of this important agrochemical.

The cyclopropyl aryl ketone/alcohol motif is also found in intermediates for other bioactive compounds. For example, the related compound 4-(cyclopropylcarbonyl)-α,α-dimethylphenylacetic acid is a key intermediate in the synthesis of the antihistamine terfenadine (B1681261) carboxylate. google.com This underscores the broader importance of this structural class in medicinal chemistry. The ability to introduce the cyclopropyl and 4-methoxyphenyl (B3050149) groups into a molecule and then further functionalize it makes α-cyclopropyl-4-methoxybenzyl alcohol a strategic building block for the synthesis of a range of target molecules.

Data Tables

Table 1: Physicochemical Properties of α-Cyclopropyl-4-methoxybenzyl Alcohol and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| α-Cyclopropyl-4-methoxybenzyl alcohol | 6552-45-0 | C₁₁H₁₄O₂ | 178.23 |

| 4-Methoxybenzyl alcohol (Anisyl alcohol) | 105-13-5 | C₈H₁₀O₂ | 138.17 |

| Ancymidol | 12771-68-5 | C₁₅H₁₆N₂O₂ | 268.30 |

| p-Anisyl cyclopropyl ketone | 7143-76-2 | C₁₁H₁₂O₂ | 176.21 |

Table 2: Spectroscopic Data for 4-Methoxybenzyl alcohol (a structurally related compound)

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available in public databases such as ChemicalBook and SpectraBase. chemicalbook.comspectrabase.com |

| ¹³C NMR | Data available in public databases such as SpectraBase. spectrabase.com |

| IR Spectroscopy | Data available in the NIST Chemistry WebBook and other spectral databases. nist.gov |

| Mass Spectrometry | Data available in public databases such as PubChem. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGGHJJXFQJIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984114 | |

| Record name | Cyclopropyl(4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-45-0 | |

| Record name | α-Cyclopropyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-4-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl(4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies

Stereoselective and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers of chiral alcohols, such as alpha-Cyclopropyl-4-methoxybenzyl alcohol, is a significant objective in organic chemistry. This is primarily achieved through the asymmetric modification of its corresponding ketone, cyclopropyl (B3062369) 4-methoxyphenyl (B3050149) ketone.

The enantioselective reduction of prochiral ketones is a cornerstone for producing optically active secondary alcohols. A variety of methods have been developed, ranging from biocatalysis to the use of chiral chemical reagents.

Biocatalytic reductions offer an environmentally friendly approach. For instance, enzymes found in common organisms like the carrot (Daucus carota) root have been successfully used to reduce a series of organochalcogeno acetophenones to their corresponding chiral α-methylbenzyl alcohols with excellent enantiomeric excesses, often exceeding 99%. researchgate.net This method operates under mild, eco-friendly conditions, and the stereoselectivity of the reduction typically follows Prelog's rule. researchgate.net

Chemically, asymmetric reduction can be achieved using borane (B79455) complexes modified with chiral auxiliaries. Polymer-supported chiral amino alcohols, when complexed with borane, create effective chiral reducing agents. psu.edu These reagents have been used to reduce various ketones to optically active alcohols with high optical purity (up to 97%). psu.edu A key advantage of using a polymer-supported catalyst is the ease of separation of the chiral auxiliary from the product via simple filtration, allowing for its recovery and reuse. psu.edu

Table 1: Examples of Asymmetric Ketone Reduction

| Ketone Substrate | Reducing Agent/Catalyst | Optical Purity/Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| meta-organochalcogeno acetophenones | Daucus carota root enzymes | >99% ee | High conversion | researchgate.net |

| Various Aromatic Ketones | Polymer-supported (S)-amino alcohol-borane complex | Up to 97% optical purity | Quantitative | psu.edu |

| α-Keto esters | (R)-methylaluminum β-binaphthoxide | Up to 99% diastereomeric excess (de) | Good | acs.org |

The rational design of chiral catalysts is fundamental to advancing enantioselective synthesis. These catalysts create a three-dimensional chiral environment that forces a reaction to proceed along a pathway favoring one enantiomer over the other.

One notable class of catalysts involves chiral N,N'-dioxide ligands complexed with metal ions like scandium(III). Such complexes have proven effective in catalyzing the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, yielding chiral products with good to excellent enantioselectivities (up to 97% ee). researchgate.netrsc.org The development of catalysts also extends to photocatalysis, where chiral rhodium Lewis acid catalysts can mediate visible-light-activated [2+2] photocycloadditions to produce complex molecules with excellent enantioselectivity (up to 99% ee). mdpi.com

Furthermore, chiral diamines and their derivatives are versatile building blocks for catalysts. For example, catalysts derived from (1R,2R)-diaminocyclohexane have been shown to be efficient in asymmetric aldol (B89426) reactions, demonstrating high yields and enantioselectivities. nottingham.ac.uk The development of new ligands, such as mixed phosphorus ligands, has also been critical in achieving high enantioselectivities (>90% ee) in reactions like asymmetric hydroformylation. acs.org

Metal-Catalyzed Synthetic Transformations

This compound can participate in various metal-catalyzed reactions, leveraging its alcohol functional group for further molecular elaboration.

Hydrogen-borrowing (HB) catalysis is a sustainable and atom-economical method for forming C-C bonds. digitellinc.com This strategy has been ingeniously applied to the α-cyclopropanation of ketones. acs.orgnih.gov The general mechanism, often mediated by iridium or ruthenium catalysts, involves the temporary removal of hydrogen from a primary alcohol to generate an aldehyde and a metal-hydride species in situ. digitellinc.com This aldehyde can then undergo a condensation reaction with a ketone.

In the context of cyclopropane (B1198618) synthesis, the methodology involves the HB alkylation of a hindered ketone, followed by an intramolecular displacement of a leaving group to form the cyclopropane ring. acs.orgnih.gov This leaving group can be positioned on either the ketone or the alcohol component. acs.orgnih.govfigshare.com While this method is primarily used to synthesize α-cyclopropyl ketones (the precursors to this compound), it showcases a powerful use of alcohols as alkylating agents in a green catalytic cycle that produces water as the only byproduct. digitellinc.comacs.org

The oxidation of secondary alcohols to their corresponding ketones is a fundamental transformation in organic synthesis. google.comrsc.org The use of molecular oxygen from the air as the ultimate oxidant, combined with a transition metal catalyst, represents a green and efficient alternative to traditional stoichiometric oxidants. google.comcnr.it

The aerobic oxidation of benzylic alcohols, such as this compound, has been achieved using various catalytic systems. Palladium-based catalysts, supported on materials like iota-carrageenan or carbon nitride/ceria composites, have demonstrated good activity and selectivity for this transformation. mdpi.comrsc.org For example, a Pd/carbon nitride/ceria catalyst achieved a 77% yield of benzaldehyde (B42025) from benzyl (B1604629) alcohol under solvent-free aerobic conditions and could be reused multiple times without significant loss of activity. rsc.org

Other systems, such as flavin-zinc(II)-cyclen complexes, can act as effective photocatalysts for the oxidation of 4-methoxybenzyl alcohol. nih.gov Upon irradiation, this complex oxidizes the alcohol to the corresponding aldehyde, and the catalyst is regenerated by air, allowing for catalytic turnover. nih.gov

Table 2: Catalyst Performance in Aerobic Oxidation of 4-Methoxybenzyl Alcohol

| Catalyst System | Solvent | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Pd/CN/CeO2 | Solvent-free | Aerobic | 77% yield (for benzyl alcohol) | rsc.org |

| i-Pd(OAc)2(TPPTS)2 | Ethanol | Aerobic | 22% conversion | mdpi.com |

| Flavin-zinc(II)-cyclen | Acetonitrile | Irradiation, Air | Turnover number up to 20 | nih.gov |

| CuBr2/TEMPO/Bipyridine | Acetonitrile | O2 (1 atm), 25°C | 99% yield | researchgate.net |

Ruthenium catalysts are highly effective in mediating the N-alkylation of amines and sulfonamides using alcohols via the borrowing hydrogen methodology. sigmaaldrich.com This process is a highly efficient and sustainable route to form C-N bonds. The mechanism involves the initial oxidation of the alcohol substrate (e.g., this compound) to the corresponding ketone by the ruthenium catalyst. researchgate.net This intermediate then reacts with an amine to form an imine or enamine, which is subsequently reduced by the ruthenium-hydride species generated in the first step, thus regenerating the active catalyst and yielding the N-alkylated product. rsc.orgresearchgate.net

This methodology tolerates a wide range of primary and secondary amines, which can be alkylated to provide the desired products in good to excellent yields (62-99%). researchgate.net The use of alcohols as alkylating agents in this context is advantageous as it avoids the need for pre-functionalized, and often toxic, alkyl halides and produces water as the primary byproduct. digitellinc.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound / Secondary Alcohol |

| Cyclopropyl 4-methoxyphenyl ketone | Ketone Precursor |

| Borane | Reducing Agent |

| (1R,2R)-diaminocyclohexane | Chiral Ligand Precursor |

| Scandium(III) triflate | Lewis Acid Catalyst |

| N,N'-dioxide | Chiral Ligand |

| Iridium(III) chloride hydrate | Catalyst Precursor |

| Ruthenium(II) chloride p-cymene (B1678584) dimer | Catalyst Precursor |

| Palladium(II) acetate | Catalyst Precursor |

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Oxidation Co-catalyst |

| 4-Methoxybenzyl alcohol | Substrate Analogue |

| p-Anisaldehyde (4-methoxybenzaldehyde) | Oxidation Product |

Rhodium-Catalyzed Alkylation and Olefination Pathways

Rhodium catalysts are instrumental in the formation of carbon-carbon bonds, and their application in pathways leading to α-cyclopropyl-4-methoxybenzyl alcohol or its precursors is significant. One primary strategy involves the rhodium-catalyzed reaction of organometallic reagents with carbonyl compounds. For instance, the addition of a cyclopropyl-rhodium species to 4-methoxybenzaldehyde (B44291) represents a direct route to the target alcohol.

Alternatively, rhodium-catalyzed asymmetric transfer hydrogenation of the corresponding ketone, cyclopropyl(4-methoxyphenyl)methanone, offers an effective method for producing enantiomerically enriched α-cyclopropyl-4-methoxybenzyl alcohol. This process typically involves a rhodium catalyst complexed with a chiral ligand and a hydrogen donor.

Olefination reactions, such as the Heck reaction, can also be employed in a multi-step synthesis. A rhodium-catalyzed coupling of 4-methoxyphenylboronic acid with a suitable cyclopropyl-containing vinyl halide could generate a styrenyl precursor, which can then be converted to the target alcohol through subsequent hydroboration-oxidation or epoxidation followed by reduction.

Gold-Catalyzed Reactions, Including Oxidations and Rearrangements

Gold catalysis has emerged as a powerful tool for C-C and C-O bond formation, particularly through the activation of alkynes and allenes. acs.org In the context of α-cyclopropyl-4-methoxybenzyl alcohol, gold catalysts can facilitate unique rearrangements and additions involving the cyclopropyl carbinol motif.

Research has shown that gold(I) complexes can catalyze the cycloisomerization of 1,n-enynes to generate intermediates with a highly strained cyclopropyl gold(I) carbene-like structure. nih.govscienceopen.com These intermediates are highly reactive and can be trapped by various nucleophiles, including alcohols, to form a diverse range of products. nih.gov For example, a 1,6-enyne bearing a 4-methoxyphenyl group could undergo a gold-catalyzed cyclization, and if an alcohol nucleophile is present, it could lead to products structurally related to the target compound.

Furthermore, the alcohol functional group in α-cyclopropyl-4-methoxybenzyl alcohol can itself act as an internal nucleophile in gold-catalyzed reactions of more complex substrates, leading to the formation of ether linkages. Gold catalysts, such as NaAuCl₄, are known to facilitate the preparation of unsymmetrical ethers from benzylic alcohols under mild conditions. beilstein-journals.org The reaction likely proceeds through a carbocation intermediate, which explains the observed reactivity. beilstein-journals.org

Table 1: Examples of Gold-Catalyzed Reactions Relevant to Cyclopropyl Carbinol Synthesis

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Au(I)/Chiral Ligand | 1,5-Enynes | Ring-Expanding Cycloisomerization | Bicyclo[4.2.0]octadienes | acs.org |

| Au(I)/Phosphine | 1,6-Enynes | Intramolecular Cycloaddition | Tricyclic Compounds | nih.gov |

This table is interactive. Click on the headers to sort.

Cobalt-Catalyzed Cyclopropanation Reactions

Cobalt-catalyzed reactions provide a robust method for cyclopropane synthesis, often proceeding through cobalt-carbene intermediates. The reaction of a styrene (B11656) derivative, such as 4-vinylanisole, with a diazo compound in the presence of a cobalt catalyst is a key strategy for forming the cyclopropyl ring found in the target molecule.

For instance, the reaction between 4-vinylanisole and ethyl diazoacetate, catalyzed by a cobalt(II)-porphyrin complex, can produce a cyclopropyl ester. This ester can then be hydrolyzed to the corresponding carboxylic acid and subsequently reduced to the primary alcohol, which can be oxidized to an aldehyde. The addition of a methyl Grignard reagent to this aldehyde would yield a secondary alcohol, which after oxidation and subsequent reduction steps, can lead to α-cyclopropyl-4-methoxybenzyl alcohol.

More advanced cobalt-catalyzed methods, such as the enantioselective semipinacol rearrangement of α,α-diarylallylic alcohols, highlight cobalt's ability to generate electrophilic carbocation surrogates, providing access to enantioenriched α-aryl ketones which are direct precursors to the target alcohol via reduction. nih.gov

Copper-Catalyzed Intramolecular Hydroalkylation and Hydroboration

Copper-catalyzed reactions offer versatile and selective pathways for synthesizing complex molecules. Copper-hydride (CuH) catalyzed hydroalkylation has proven effective for the enantioselective synthesis of various carbo- and heterocycles. mit.edumit.edu This methodology can be applied to the synthesis of precursors for α-cyclopropyl-4-methoxybenzyl alcohol. For example, an intramolecular hydroalkylation of a carefully designed alkene tethered to a halide could potentially form a cyclopropane ring, although the formation of five- and six-membered rings is more common. mit.eduresearchgate.net

A more direct application involves the copper-catalyzed hydroboration of an alkene. A precursor molecule containing a vinyl group, such as 1-methoxy-4-(1-propen-2-yl)benzene, could undergo copper-catalyzed hydroboration to introduce a boron functional group. Subsequent oxidation would yield the corresponding alcohol.

Furthermore, copper catalysts are widely used for cyclopropanation reactions using diazo compounds, similar to cobalt- and rhodium-based systems. The choice of ligand on the copper catalyst is crucial for controlling the stereoselectivity of the cyclopropanation.

Iron-Catalyzed Dehydrogenation Processes

Iron, as an earth-abundant and low-cost metal, is an attractive catalyst for green chemical transformations. Iron-catalyzed acceptorless dehydrogenation offers a sustainable method for the oxidation of alcohols to aldehydes and ketones, releasing dihydrogen as the only byproduct. nih.gov

This process is directly applicable to the chemistry of α-cyclopropyl-4-methoxybenzyl alcohol. In the presence of a suitable iron catalyst, such as an iron(III) salen complex or a nano-particulate iron species, α-cyclopropyl-4-methoxybenzyl alcohol can be efficiently oxidized to its corresponding ketone, cyclopropyl(4-methoxyphenyl)methanone. rsc.org This reaction is reversible, and the ketone can serve as a substrate for catalytic transfer hydrogenation to regenerate the alcohol. The dehydrogenation is believed to proceed via a mechanism that may involve heterogeneous iron particles as the active catalytic species. rsc.org

Chemo- and Regioselective Synthesis Strategies

The synthesis of a molecule with multiple functional groups like α-cyclopropyl-4-methoxybenzyl alcohol requires precise control over chemo- and regioselectivity.

Chemoselectivity is critical when performing reactions on one functional group without affecting others. For example, in a multi-step synthesis, one might need to reduce a ketone to an alcohol in the presence of an ester. This can be achieved by choosing a selective reducing agent, such as sodium borohydride (B1222165), which will reduce the ketone but not the ester. Conversely, a stronger reducing agent like lithium aluminum hydride would reduce both. youtube.com In the context of α-cyclopropyl-4-methoxybenzyl alcohol synthesis, a key challenge is the selective transformation of functional groups on the side chain without altering the methoxy (B1213986) group on the aromatic ring.

Regioselectivity concerns the control of where a reaction occurs on a molecule. In gold-catalyzed reactions of 1,n-enynes, the initial cyclization can occur in different ways (e.g., 5-exo-dig vs. 6-endo-dig), and the subsequent nucleophilic attack can target different carbons of the cyclopropyl gold carbene intermediate. nih.gov The choice of catalyst, ligands, and substrates dictates the regiochemical outcome. Similarly, visible light photocatalysis has been used for the chemo- and regioselective [2+2] cycloaddition of enynes with alkenes, demonstrating how external stimuli can control reaction pathways. nih.gov

Multi-Step Synthetic Approaches and Functional Group Integration

Constructing α-cyclopropyl-4-methoxybenzyl alcohol typically requires a multi-step synthetic sequence that carefully integrates its key functional groups. ontosight.ai The design of such a synthesis often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org

A plausible synthetic route could start from 4-methoxybenzaldehyde (p-anisaldehyde). A Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce a vinyl group, which is then cyclopropanated. For example, reaction with a sulfur ylide, such as the one generated from trimethylsulfoxonium (B8643921) iodide, can convert the aldehyde to an epoxide, which can then be transformed into the cyclopropyl group through further steps.

Another common approach involves the cyclopropanation of an α,β-unsaturated ester, such as ethyl 4-methoxycinnamate, using the Simmons-Smith reaction or a variation thereof. The resulting cyclopropyl ester can then be reduced to the corresponding aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H), followed by the addition of a methyl Grignard reagent to form the secondary alcohol, which upon oxidation and reduction yields the final product. A patent for related compounds outlines a similar strategy starting from p-methoxycinnamic acid, involving a Weinreb amide intermediate to facilitate cyclopropanation. google.com

Table 2: Illustrative Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | p-Anisaldehyde | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl 4-methoxycinnamate | Horner-Wadsworth-Emmons | google.com |

| 2 | Ethyl 4-methoxycinnamate | (CH₃)₃S(O)I, NaH | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | Corey-Chaykovsky Reaction | google.com |

| 3 | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | LiAlH₄ | (2-(4-methoxyphenyl)cyclopropyl)methanol | Ester Reduction | youtube.com |

| 4 | (2-(4-methoxyphenyl)cyclopropyl)methanol | PCC or Swern Oxidation | 2-(4-methoxyphenyl)cyclopropane-1-carbaldehyde | Alcohol Oxidation | youtube.com |

This table outlines a conceptual pathway, integrating several common organic transformations.

These multi-step approaches demonstrate the necessity of integrating various reactions, including functional group interconversions, carbon-carbon bond formations, and oxidation/reduction steps, to successfully synthesize the target molecule. ontosight.aiyoutube.com

Mechanistic Aspects of Reactivity and Transformation

Reaction Pathways and Intermediate Elucidation

The reaction pathways of alpha-cyclopropyl-4-methoxybenzyl alcohol often involve the formation of carbocationic intermediates. The stability of these intermediates is significantly influenced by both the cyclopropyl (B3062369) group and the 4-methoxybenzyl moiety. Solvolysis or acid-catalyzed reactions of cyclopropylcarbinyl systems, such as this alcohol, are known to proceed through non-classical carbocations.

In reactions involving nucleophilic substitution, the cyclopropyl group can participate in the stabilization of an adjacent positive charge, leading to the formation of a bicyclobutonium ion as a key intermediate. nih.gov This intermediate can then be attacked by a nucleophile. For instance, in related cyclopropyl ketone systems, nucleophilic substitution at the quaternary carbon center has been shown to proceed via a bicyclobutonium species, resulting in a stereoinvertive outcome. nih.govresearchgate.net The 4-methoxyphenyl (B3050149) group, being strongly electron-donating, further stabilizes the benzylic carbocation through resonance, influencing the reaction rate and pathway.

A plausible reaction mechanism for the acid-catalyzed dehydration of this compound would involve the protonation of the hydroxyl group, followed by the departure of a water molecule to form a cyclopropylcarbinyl cation. This cation is stabilized by both the cyclopropyl group and the 4-methoxyphenyl group. The intermediate can then undergo rearrangement or be trapped by a nucleophile.

Kinetic and Spectroscopic Investigations

The electronic effects of substituents on the reactivity of benzyl (B1604629) systems can be quantified using Hammett correlation analysis. In the case of this compound, the 4-methoxy group is a strong electron-donating group, which significantly influences the reaction rate, particularly in reactions where a positive charge develops at the benzylic position.

Table 1: Illustrative Hammett Substituent Constants

| Substituent (X) | σp Value |

|---|---|

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

This table provides standard Hammett constants to illustrate the electronic effect of the methoxy (B1213986) group compared to other substituents.

A study on the solvolysis of substituted benzyl chlorides showed a curved Hammett plot, suggesting a change in mechanism from a more SN1-like character for electron-donating substituents to a more SN2-like character for electron-withdrawing substituents. nih.gov The 4-methoxy group strongly favors the SN1 pathway. nih.gov

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction. For reactions involving this compound, isotopic substitution at the carbinol carbon or the benzylic hydrogen could provide insight into the transition state structure.

While specific KIE studies on this compound are not documented, research on the ring-opening of the cyclopropylcarbinyl radical has shown a large inverse secondary deuterium (B1214612) KIE at the carbinol carbon (kH/kD < 1). comporgchem.comnih.gov This was attributed to an increase in the frequency of torsional and pyramidal motions in the transition state. comporgchem.com In the solvolysis of cyclopropylcarbinyl systems, a small secondary deuterium KIE (kH/kD > 1) is typically observed, which is consistent with a change in hybridization from sp³ to sp² in the transition state. wikipedia.org

Table 2: Expected Kinetic Isotope Effects for a Plausible SN1 Reaction

| Isotopic Substitution | Expected KIE (kH/kD) | Interpretation |

|---|---|---|

| α-Deuteration (at carbinol C) | > 1 (e.g., 1.1-1.2) | sp³ to sp² rehybridization in the rate-determining step. |

This table illustrates the expected KIE values for a hypothetical SN1 reaction of this compound based on established principles.

Stereochemical Control and Selectivity in Organic Reactions

The stereochemistry of reactions involving this compound is influenced by the chiral center at the carbinol carbon. Reactions such as nucleophilic addition to a related cyclopropyl ketone can proceed with high diastereoselectivity. nih.govnih.gov

In the reduction of a ketone precursor to form this compound, the stereochemical outcome can be predicted by models such as the Felkin-Anh or Cram-chelate models. The choice of reducing agent and reaction conditions can favor the formation of either the syn or anti diastereomer. For example, the reduction of α-alkoxy ketones with certain silane (B1218182) reagents has been shown to proceed with high syn-selectivity. nih.gov

Nucleophilic substitution reactions at the carbinol center of this compound are expected to proceed with a degree of stereochemical control. If the reaction proceeds via a bicyclobutonium intermediate, an inversion of configuration at the reaction center is often observed. nih.govresearchgate.net

Photoinduced Electron Transfer Mechanisms in Catalytic Cycles

Photoinduced electron transfer (PET) can initiate reactions of this compound, particularly its oxidation. city.ac.ukrsc.orgmdpi.com In a typical PET catalytic cycle, a photosensitizer absorbs light and transfers an electron to or from the alcohol, generating a radical ion.

In the case of this compound, the 4-methoxyphenyl group makes it a good electron donor. Upon photoexcitation in the presence of an electron acceptor, a PET process can occur, leading to the formation of a radical cation. This radical cation can then undergo further reactions, such as deprotonation to form a radical, which can then be oxidized to the corresponding aldehyde, p-anisaldehyde. nih.gov The cyclopropyl group can also participate in PET reactions, often leading to ring-opening. nih.gov

A study on the catalytic photooxidation of 4-methoxybenzyl alcohol using a flavin-zinc(II)-cyclen complex demonstrated a mechanism involving PET from the coordinated alcohol to the flavin chromophore. fiveable.me This intramolecular process was found to be significantly more efficient than the intermolecular counterpart. fiveable.me

Role of Hindrance and Steric Effects on Reactivity

The cyclopropyl group, while small, exerts significant steric and electronic effects that influence the reactivity of this compound. acs.org The rigid, triangular structure of the cyclopropyl ring can hinder the approach of bulky reagents. fiveable.mecdnsciencepub.com

In addition to steric hindrance, the cyclopropyl group has unique electronic properties, exhibiting some π-character which can influence the conformation and reactivity of the molecule. fiveable.me Recent studies have shown that a spirocyclic cyclopropane (B1198618) adjacent to a six-membered ring can surprisingly favor an axial conformation for bulky substituents, an effect attributed to a combination of torsional strain and hyperconjugative effects. rsc.org While not directly a spiro system, this "cyclopropyl effect" highlights the unusual stereoelectronic influence of this group. rsc.orgchemistryworld.com

Derivatization and Complex Molecule Construction

Functional Group Interconversions and Chemical Modifications

α-Cyclopropyl-4-methoxybenzyl alcohol is amenable to various functional group interconversions, primarily involving its hydroxyl group and aromatic ring. The alcohol functionality can undergo oxidation to form corresponding aldehydes or carboxylic acids, a key transformation for introducing carbonyl groups. ontosight.ai The presence of the cyclopropyl (B3062369) and methoxy (B1213986) groups influences the compound's reactivity, solubility, and stability during these transformations. ontosight.ai

The synthesis of complex molecules often relies on the strategic modification of such building blocks. ontosight.ai Research into compounds like α-cyclopropyl-4-methoxybenzyl alcohol contributes to the development of new synthetic methodologies applicable in fields such as pharmaceuticals and agrochemicals. ontosight.ai

Strategies for Synthetically Useful α-Cyclopropyl Ketones and Carboxylic Acids

The synthesis of α-cyclopropyl ketones and carboxylic acids is a critical step for creating more complex derivatives. These functional groups serve as handles for a wide array of subsequent chemical reactions.

Several synthetic strategies have been developed to access these valuable compounds:

Corey-Chaykovsky Cyclopropanation : This method is used for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes from 2-hydroxychalcones. mdpi.com This approach highlights a pathway to cyclopropyl ketones that are structurally related to derivatives of α-cyclopropyl-4-methoxybenzyl alcohol. mdpi.com

Hydrogen-Borrowing (HB) Catalysis : An expedient method for the α-cyclopropanation of ketones involves HB catalysis. nih.govacs.org This transformation proceeds via the alkylation of a ketone with an alcohol, followed by an intramolecular displacement to afford the cyclopropanated product. nih.govacs.org

Oxidation of Aldehydes : A multi-step process can convert related aldehydes, such as [2-(4-Methoxyphenyl)cyclopropyl]acetaldehyde, into the corresponding carboxylic acid using reagents like silver nitrate (B79036) and sodium hydroxide. google.com The precursor aldehyde can, in turn, be derived from the corresponding alcohol. google.com

Table 1: Synthetic Strategies for α-Cyclopropyl Ketones and Carboxylic Acids

| Strategy | Precursor(s) | Product Type | Key Reagents/Conditions | Citation |

|---|---|---|---|---|

| Corey-Chaykovsky Cyclopropanation | 2-Hydroxychalcones | Cyclopropyl Ketone | Trimethylsulfoxonium (B8643921) iodide, Sodium hydride | mdpi.com |

| Hydrogen-Borrowing Catalysis | Ketone and Alcohol | α-Cyclopropyl Ketone | Iridium or Ruthenium catalyst | nih.govacs.org |

| Tollens' Reagent Oxidation | Cyclopropyl Acetaldehyde | Cyclopropyl Carboxylic Acid | Silver nitrate, NaOH | google.com |

Preparation of Diverse Molecular Scaffolds and Building Blocks

α-Cyclopropyl-4-methoxybenzyl alcohol and its derivatives are valuable building blocks for constructing diverse and complex molecular scaffolds. ontosight.ai The cyclopropyl motif is frequently incorporated into drug candidates to enhance properties like metabolic stability and potency. nih.gov

Donor-acceptor (D-A) cyclopropanes, a class of compounds that can be derived from α-cyclopropyl-4-methoxybenzyl alcohol, are particularly useful. mdpi.com These strained ring systems can act as synthetic equivalents of 1,3-dipoles, participating in cycloaddition reactions to form five-membered rings like cyclopentanes. mdpi.comnih.gov For instance, aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins under visible light photocatalysis to generate highly substituted cyclopentane (B165970) structures. nih.govnih.gov This reactivity opens pathways to complex molecular frameworks that are otherwise difficult to access. mdpi.com

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of the alcohol moiety in α-cyclopropyl-4-methoxybenzyl alcohol to either an aldehyde or a carboxylic acid is a fundamental and crucial transformation. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehydes: The partial oxidation to an aldehyde requires mild and selective conditions to prevent over-oxidation to the carboxylic acid. rsc.org

Photocatalytic Oxidation : Using titanium dioxide (TiO2) as a photocatalyst in an aqueous suspension allows for the selective oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde. researchgate.netscispace.commedchemexpress.com Studies have shown that home-prepared TiO2 catalysts can achieve higher yields and selectivity compared to some commercial catalysts. researchgate.netscispace.com The highest reported yield for p-anisaldehyde was 41.5% mol, with 4-methoxybenzoic acid as a minor by-product. researchgate.netscispace.com

Phase Transfer Catalysis : An environmentally friendly method involves using hydrogen peroxide as the oxidant under phase transfer conditions. ijasrm.com This system employs tetrabutyl ammonium (B1175870) bromide (TBAB) as the phase transfer catalyst and sodium tungstate (B81510) as a co-catalyst to efficiently convert 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291). ijasrm.com

Oxidation to Carboxylic Acids: Stronger oxidizing conditions or specific catalytic systems are needed for the complete oxidation to a carboxylic acid.

TEMPO-Mediated Oxidation : A convenient one-pot, two-step procedure utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with NaOCl, followed by NaClO2. nih.gov This method is highly efficient and compatible with sensitive functional groups, including electron-rich aromatic rings. nih.gov Using this protocol, 4-methoxybenzyl alcohol was converted to p-anisic acid in a 95% yield. nih.gov

Catalyst-Free Photo-Oxidation : An external catalyst- and additive-free method uses light irradiation and air or O2 as the oxidant to convert aromatic alcohols to carboxylic acids. nih.gov

Table 2: Selective Oxidation Methods for the Benzyl (B1604629) Alcohol Moiety

| Target Product | Method | Oxidant/Catalyst System | Key Features | Citation |

|---|---|---|---|---|

| Aldehyde | Photocatalysis | TiO₂ (aqueous suspension), UV light | High selectivity, environmentally friendly (uses water as solvent). | researchgate.netscispace.com |

| Aldehyde | Phase Transfer Catalysis | H₂O₂, Tetrabutyl ammonium bromide (TBAB), Sodium tungstate | Environmentally friendly (H₂O₂ oxidant), high conversion. | ijasrm.com |

| Carboxylic Acid | TEMPO-Mediated Oxidation | NaOCl/TEMPO, then NaClO₂ | One-pot, two-step procedure with high yield (95%). | nih.gov |

| Carboxylic Acid | Photo-Oxidation | Air/O₂, Light irradiation (390-395 nm) | External catalyst- and additive-free. | nih.gov |

Reduction of Related Carbonyl Compounds to Form the Alcohol Moiety

The synthesis of α-cyclopropyl-4-methoxybenzyl alcohol can be achieved through the reduction of the corresponding carbonyl compound, cyclopropyl 4-methoxyphenyl (B3050149) ketone. This transformation is a standard method in organic synthesis for preparing alcohols.

Attempts to perform certain catalytic reactions on non-ortho-substituted aryl ketones, such as p-methoxyphenyl ketone, have resulted in the reduction of the ketone to the corresponding alcohol without the desired primary reaction occurring. nih.govacs.org This indicates that the reduction of the carbonyl group in this type of substrate is a highly feasible process. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for such conversions. The synthesis of cyclopropanols from the corresponding esters via the Kulinkovich reaction is also a well-established method, highlighting another route to related alcohol structures. organic-chemistry.org

Compound Index

Advanced Applications in Organic Synthesis

Utilization as a Versatile Building Block in Complex Chemical Synthesis

alpha-Cyclopropyl-4-methoxybenzyl alcohol serves as a valuable building block for constructing more complex molecular architectures. ontosight.ai The presence of the strained three-membered cyclopropyl (B3062369) ring adjacent to an aryl carbinol provides a unique platform for synthetic transformations. The general class of cyclopropyl carbinols are well-established as important intermediates in organic synthesis. chemicalbook.comchemicalbook.com

The utility of aryl cyclopropyl carbinol systems as versatile building blocks is demonstrated in their conversion to other valuable scaffolds. A notable example is the bismuth(III) triflate (Bi(OTf)₃)-catalyzed ring-opening cyclization of (hetero)aryl cyclopropyl carbinols that bear a neighboring ester group. figshare.com This transformation does not yield the expected fused cyclohexa-1,3-dienes but instead produces α-alkylidene-γ-butyrolactones (ABLs) with high chemoselectivity. figshare.com The reaction proceeds through the formation of a cyclopropyl carbinyl cation, which undergoes ring-opening, intramolecular trapping by the ester, and subsequent rearrangement to afford the lactone products. figshare.com This highlights how the specific arrangement of functional groups in a molecule like this compound can be leveraged to create diverse and complex heterocyclic structures.

| Transformation | Catalyst/Reagent | Product Type | Key Feature | Reference |

| Ring-Opening Cyclization | Bi(OTf)₃ | α-Alkylidene-γ-butyrolactone | Forms a five-membered lactone ring via carbinyl cation ring-opening and intramolecular trapping. | figshare.com |

| General Synthesis | Multi-step reactions | Complex molecules | Serves as an intermediate for pharmaceuticals and agrochemicals. | ontosight.ai |

Strategic Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The cyclopropyl moiety is a well-recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into drug molecules to enhance potency, improve metabolic stability, and fine-tune pharmacological profiles. While this compound is not a direct component of currently marketed drugs, its structural motif is central to several important pharmaceutical agents, making it a strategically valuable intermediate for the synthesis of new analogues and pharmacologically relevant scaffolds. ontosight.ai

For example, α-cyclopropyl amine moieties are key pharmacophores in various drugs, including the serotonin-norepinephrine reuptake inhibitor (SNRI) Milnacipran. nih.govnih.gov The synthesis of Milnacipran and its analogues involves the creation of a functionalized cyclopropane (B1198618) ring as a core component of the molecule. google.commedkoo.comgoogle.com Similarly, the triple reuptake inhibitor GSK1360707 features a complex 3-azabicyclo[4.1.0]heptane skeleton, which is constructed via cyclopropanation. acs.orgacs.orgresearchgate.netthieme-connect.comepa.gov The anti-HIV capsid inhibitor Lenacapavir also contains a complex cyclopropyl-linked fragment, underscoring the importance of cyclopropyl precursors in modern drug discovery. acs.orgdrughunter.comnih.gov The chemical modification of the ketone precursor to this compound can yield derivatives like α-cyclopropyl fluorides and amines, which are found in drugs such as Lenacapavir and Milnacipran, respectively.

| Drug Name | Therapeutic Class | Relevance of Cyclopropyl Scaffold | Reference(s) |

| Milnacipran | Antidepressant (SNRI) | Contains a core 1-phenyl-2-(aminomethyl)cyclopropane structure essential for its activity. | nih.govnih.govmedkoo.com |

| GSK1360707 | Triple Reuptake Inhibitor | Built upon a 3-azabicyclo[4.1.0]heptane core, created via a key cyclopropanation step. | acs.orgacs.orgthieme-connect.com |

| Lenacapavir | Antiviral (HIV) | Incorporates a complex, highly substituted cyclopropyl-containing building block. | acs.orgdrughunter.comnih.gov |

Development of Agrochemical Intermediates and Related Compounds

The cyclopropyl ring is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, where it contributes to the biological activity and stability of the compounds. Cyclopropyl carbinol and its derivatives are recognized as important intermediates for the synthesis of pesticides, including insecticides and fungicides. chemicalbook.comgoogle.com The specific structure of this compound, combining the stable cyclopropyl group with a methoxy-activated phenyl ring, makes it a candidate for elaboration into novel agrochemical agents. ontosight.ai The development of cost-effective and safe synthetic methods for producing cyclopropyl carbinol highlights its industrial relevance in this sector. google.com

| Agrochemical Type | Role of Cyclopropyl Intermediate | Reference |

| Insecticides | Serves as a core building block for active ingredients. | google.com |

| Fungicides | Used as a precursor in the synthesis of fungicidal compounds. | google.com |

Potential in New Materials Development Based on Cyclopropyl Characteristics

The unique structural and electronic properties of the cyclopropyl group suggest potential applications for its derivatives in the field of materials science. ontosight.ai The high ring strain and the increased s-character of the C-C bonds give cyclopropanes electronic properties that are distinct from other alkyl groups. These characteristics can be harnessed to influence the photophysical or electronic properties of new materials.

While specific applications of this compound in materials are still emerging, the utility of its parent structure, 4-Methoxybenzyl alcohol, is well-documented. 4-Methoxybenzyl alcohol is used in the synthesis of advanced materials, including semiconductors and nanocrystals, and as a reagent in studies of photocatalytic oxidation. medchemexpress.com By analogy, the introduction of the cyclopropyl group offers a vector for modifying and fine-tuning the properties of such materials, opening avenues for the development of novel organic materials with tailored characteristics.

Integration into Diverse Coupling and Alkylation Reactions

A primary method for the synthesis of aryl-cyclopropyl systems, including precursors to this compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis for its reliability and functional group tolerance. nih.gov Research has demonstrated the effective coupling of potassium cyclopropyltrifluoroborates with a wide range of aryl chlorides, including electron-rich, electron-poor, and sterically hindered variants. nih.gov The use of stable, crystalline potassium organotrifluoroborates often overcomes challenges associated with the instability of cyclopropylboronic acid itself. nih.gov Similarly, cyclopropylboronic esters have been successfully coupled with benzyl (B1604629) bromides. acs.org These methods provide robust access to the core structure of this compound.

| Coupling Partners | Catalyst System (Example) | Key Feature | Reference |

| Potassium cyclopropyltrifluoroborate (B8364958) + Aryl/Heteroaryl Chlorides | Pd(OAc)₂ / XPhos or n-BuPAd₂ | Effective for less reactive aryl chlorides; broad substrate scope. | nih.gov |

| Cyclopropylboronic Acid + Aryl Halides | [Pd(C₃H₅)Cl]₂ / Tedicyp | Tolerates a wide variety of functional groups on the aryl halide. | researchgate.net |

| Cyclopropylboronic Acid + Acid Chlorides | PdCl₂(dppf) / Ag₂O + K₂CO₃ | Provides a novel route to trans-2-substituted cyclopropyl ketones. | acs.org |

Participation in Intramolecular Cyclization and Ring-Opening Reactions of Epoxides

The strained cyclopropane ring, particularly when activated by an adjacent aryl ketone function (the oxidized form of this compound), is susceptible to a variety of ring-opening and cyclization reactions. These transformations provide powerful pathways to more complex carbocyclic and heterocyclic systems. epfl.chchimia.ch

One notable transformation is the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes or alkynes. nih.govresearchgate.netnih.gov This process, often initiated by a one-electron reduction of the ketone, leads to a ring-opened radical anion that can engage in cycloaddition to form highly substituted cyclopentane (B165970) rings. nih.gov This method allows for the diastereoselective construction of quaternary carbon stereocenters. nih.gov

Furthermore, aryl cyclopropyl carbinols can undergo different modes of reactivity depending on the catalytic conditions. As previously mentioned, Bi(OTf)₃ catalysis can induce a ring-opening cyclization to form γ-butyrolactones. figshare.com The reactivity of epoxides derived from such alcohols is also a cornerstone of synthetic chemistry, where the strained three-membered ether ring can be opened by a wide array of nucleophiles to stereospecifically install new functional groups, a strategy frequently employed in drug synthesis. researchgate.netchemistrysteps.commdpi.com

| Substrate Type | Reaction | Catalyst/Conditions | Product | Reference |

| Aryl Cyclopropyl Ketone | [3+2] Photocycloaddition | Ru(bpy)₃²⁺, La(OTf)₃, visible light | Substituted Cyclopentane | nih.gov |

| (Hetero)aryl Cyclopropyl Carbinol | Dehydrative Ring-Opening Cyclization | Bi(OTf)₃ | α-Alkylidene-γ-butyrolactone | figshare.com |

| Aryl Cyclopropane | Oxidative Ring-Opening/Cyclization | Mn(OAc)₃ | Dihydronaphthalene derivative | beilstein-journals.org |

Desymmetric Reduction Applications for Quaternary Stereocenter Formation

The creation of stereocenters, particularly all-carbon quaternary stereocenters, is a significant challenge in organic synthesis. While the direct reduction of the corresponding ketone precursor, cyclopropyl 4-methoxyphenyl (B3050149) ketone, yields a tertiary alcohol (this compound), the broader class of cyclopropyl ketones serves as a platform for advanced stereoselective transformations that can lead to quaternary centers.

For instance, the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones with α-substituted enoates provides a powerful method for the diastereoselective construction of cyclopentanes containing quaternary carbon stereocenters. nih.gov In these reactions, a chiral Lewis acid can be used in tandem with a photocatalyst to control the enantioselectivity of the cycloaddition. nih.gov

Although not forming a quaternary center, the stereoselective reduction of α-substituted cyclopropyl ketones is crucial for accessing chiral α-cyclopropyl alcohol motifs found in various natural products and drug candidates. chemicalbook.com The reduction of the carbonyl group in these systems with reagents like sodium borohydride (B1222165) can proceed with significant diastereoselectivity, influenced by the existing stereocenters on the cyclopropane ring. chemicalbook.com This provides access to a library of structurally diverse and enantiopure cyclopropane-containing scaffolds.

| Reaction Type | Substrate | Key Transformation | Stereochemical Outcome | Reference |

| [3+2] Photocycloaddition | Aryl Cyclopropyl Ketone + Alkene | Cyclopentane formation | Diastereoselective construction of quaternary carbon centers. | nih.gov |

| Asymmetric [3+2] Photocycloaddition | Aryl Cyclopropyl Ketone + Alkene | Cyclopentane formation | Enantiocontrolled construction of densely substituted cyclopentanes. | nih.gov |

| Diastereoselective Reduction | α-Aryl Cyclopropyl Ketone | Carbonyl reduction to alcohol | Creation of a new tertiary stereocenter with high diastereoselectivity. | chemicalbook.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving cyclopropylcarbinyl systems. For alcohols like alpha-cyclopropyl-4-methoxybenzyl alcohol, these calculations are crucial for understanding solvolysis and rearrangement reactions, which proceed through carbocationic intermediates.

Detailed research findings from DFT investigations on related cyclopropylcarbinol systems reveal a common mechanistic pathway. The reaction is typically initiated by the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocationic intermediate. chemrxiv.org Computational models can precisely calculate the energy barriers (activation energies) for this water loss and for subsequent steps, such as nucleophilic attack or structural rearrangements. chemrxiv.org For instance, studies on similar carbinols have located the transition states for these processes, revealing that the formation of the initial cyclopropylcarbinyl (CPC) cation can have a very low activation barrier. chemrxiv.org

The choice of computational methodology is critical for accuracy. These studies often employ specific levels of theory and basis sets, and incorporate the influence of solvent through implicit solvation models. chemrxiv.org

Table 1: Computational Methods Used in Reaction Mechanism Studies

| Method | Level of Theory | Basis Set | Solvation Model | Application | Reference |

|---|---|---|---|---|---|

| Density Functional Theory (DFT) | ωB97X-D | Def2TZVPP | Not Specified | Investigation of reaction mechanisms and intermediates of cyclopropylcarbinols. | chemrxiv.orgresearchgate.net |

| Density Functional Theory (DFT) | M06-2X | Def2TZVPP | Not Specified | Investigation of reaction mechanisms and intermediates of cyclopropylcarbinols. | chemrxiv.orgresearchgate.net |

Elucidation of Electronic Effects and Reactivity Descriptors

The reactivity of this compound is governed by the electronic interplay between the cyclopropyl (B3062369), phenyl, and methoxy (B1213986) groups, particularly in their ability to stabilize the adjacent carbocationic center formed during reactions.

Cyclopropyl Group: The cyclopropyl group is a potent carbocation stabilizer. Computational studies have confirmed that it stabilizes an adjacent positive charge through hyperconjugation, adopting a "bisected" conformation where the plane of the cyclopropyl ring is perpendicular to the vacant p-orbital of the carbocation. researchgate.net This σ-π interaction involves the delocalization of electron density from the cyclopropane (B1198618) C-C bonds. dalalinstitute.com

4-Methoxybenzyl Group: The 4-methoxyphenyl (B3050149) group further enhances stability through its strong electron-donating capabilities. The methoxy group (–OCH₃) at the para position powerfully delocalizes the positive charge into the aromatic ring via resonance. DFT calculations on related 4-methoxybenzyl derivatives have been used to quantify charge and spin density distributions, confirming the delocalization effect. rsc.org

Reactivity descriptors derived from these calculations, such as stabilization energies, can quantify these effects. Isodesmic equations are often used to calculate the stabilization energy conferred by substituents. researchgate.net The combined electronic effects in this compound lead to a highly stabilized carbocation, influencing its formation rate and subsequent reaction pathways.

Table 2: Calculated Stabilization Energies for Related Carbocations

| Carbocation | Calculation Level | Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|

| Diisopropylcarbinyl cation | B3LYP/6-311+G(3df, 2p)//B3LYP/6-31G(d) + ZPE | 92.30 | researchgate.net |

| Isopropyl cyclopropyl carbinyl cation | B3LYP/6-311+G(3df, 2p)//B3LYP/6-31G(d) + ZPE | 106.32 | researchgate.net |

Note: Data illustrates the superior stabilizing effect of a cyclopropyl group compared to an isopropyl group.

Modeling of Non-Classical Carbocations and Stabilized Intermediates

The solvolysis of cyclopropylcarbinols like this compound is famous for involving non-classical carbocations. dalalinstitute.com Computational modeling has been essential to understanding the structure and behavior of these fleeting intermediates. The primary species are the cyclopropylcarbinyl (CPC) cation and the bicyclobutonium (BCB) cation, which can exist in equilibrium. nih.gov

DFT investigations have shown that for many substituted cyclopropylcarbinols, the CPC cation is a stable intermediate, characterized by a bisected geometry where the positive charge is delocalized over multiple carbon atoms. chemrxiv.orgresearchgate.net In contrast, the corresponding bicyclobutonium structures are often found to be high-energy transition states for bond reorganizations, rather than stable intermediates. chemrxiv.orgresearchgate.net

Furthermore, computational studies have uncovered complex rearrangement pathways. These non-classical CPC cations can exist in equilibrium with classical, open-chain homoallylic cations. chemrxiv.orgresearchgate.net The relative energies of these different cationic species and the activation barriers connecting them are highly dependent on the substituents. For phenyl-substituted systems, these rearrangements can become competitive with nucleophilic attack, leading to a loss of stereoselectivity in reactions. chemrxiv.orgresearchgate.net The ability to model these competing pathways is a key success of theoretical chemistry in this area.

Prediction of Molecular Structures and Aggregation States

Computational methods are not only used for reactive species but also for predicting the stable ground-state structures and solid-state packing of molecules. For cyclopropyl-containing compounds, techniques like Hirshfeld surface analysis are used to investigate intermolecular interactions that dictate how molecules aggregate in the crystalline state. rsc.org

By calculating the Hirshfeld surface, researchers can visualize and quantify the different types of close intermolecular contacts that stabilize a crystal lattice. rsc.org This analysis provides a detailed fingerprint of how molecules recognize each other during self-assembly. While a specific crystal structure for this compound is not reported in the provided search results, the methodology is directly applicable. Computational database searches, such as those using the Cambridge Structural Database (CSD), are a standard first step to find known crystal structures of related compounds to build predictive models. rsc.org

In Silico Studies of Cyclopropyl Interactions within Molecular Systems

In silico studies provide a granular view of the non-covalent interactions that the cyclopropyl group can participate in. The unique electronic nature of the cyclopropyl ring, with its enhanced π-character in the C-C bonds, allows it to engage in a variety of weak interactions that are critical for molecular recognition and crystal packing. rsc.orgacs.org

Molecular docking studies have further delineated specific interactions, such as C–H⋯C(cyclopropyl) and C–H(cyclopropyl)⋯π contacts, highlighting the versatile role of the cyclopropyl moiety within larger molecular systems. rsc.org Electrostatic potential maps help to correlate these weak interactions with the electrostatic complementarity between the interacting regions. rsc.org

Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Model Cyclopropyl Compound

| Interaction Type | Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | 55.0 | Represents the largest contribution to the crystal packing. | rsc.org |

| O···H/H···O | 31.4 | Significant contribution from hydrogen bonding. | rsc.org |

Note: Data is for a model cyclopropyl-containing compound (diethyl 2-acetamido-2-(cyclopropylmethyl)malonate) to illustrate the types of interactions studied.

Mechanistic Contributions to Biochemical and Biological Pathways Non Clinical Focus

Molecular-Level Inhibition of Biosynthetic Enzymes via Cyclopropyl-Containing Motifs

The cyclopropyl (B3062369) ring is a fascinating structural motif that, when incorporated into molecules, can lead to potent and specific inhibition of biosynthetic enzymes. unl.pt Its inhibitory potential is rooted in its unique chemical properties, which distinguish it from more common alkyl or alkenyl groups. fiveable.me The high degree of angle strain (bond angles of 60°) and the resulting π-character of its C-C bonds make the cyclopropyl group chemically reactive in ways that resemble an olefinic double bond. fiveable.meresearchgate.net This reactivity is a key factor in its ability to interfere with enzymatic processes.

Cyclopropyl-containing compounds can act as mechanism-based inhibitors or "suicide substrates." In such cases, the enzyme's own catalytic machinery processes the inhibitor, which leads to the generation of a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation. The significant strain energy of the cyclopropane (B1198618) ring can be released through ring-opening reactions, which can be initiated by enzymatic oxidation or radical formation. fiveable.mehyphadiscovery.com For example, cytochrome P450 (CYP) enzymes can oxidize cyclopropyl groups, leading to the formation of reactive ring-opened intermediates capable of forming covalent adducts with proteins. hyphadiscovery.com

Furthermore, the rigid structure of the cyclopropyl ring can lock a molecule into a specific conformation that is ideal for binding to an enzyme's active site, acting as a competitive inhibitor. marquette.edu The unique electronic properties of the group can also influence non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for substrate recognition and binding. fiveable.me Natural and synthetic molecules bearing this moiety have demonstrated a wide array of biological effects, from enzyme inhibition to antimicrobial and antitumor activities, highlighting the versatility of the cyclopropyl group as a tool for modulating biological pathways. unl.ptresearchgate.net

Investigation of the α-Cyclopropyl-4-methoxybenzyl Alcohol Moiety's Role in Specific Enzyme Interactions and Reaction Pathways

A prominent example that illustrates the specific inhibitory role of the α-cyclopropyl-4-methoxybenzyl alcohol moiety is found in the plant growth regulator, Ancymidol, which is chemically known as α-cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine methyl alcohol. nih.govnih.gov This compound is a potent inhibitor of gibberellin biosynthesis. nih.gov Gibberellins are plant hormones that regulate various developmental processes, including stem elongation.

Research using cell-free enzyme preparations from pea shoot tips and wild cucumber endosperm has demonstrated the precise point of inhibition in the gibberellin biosynthetic pathway. nih.govnih.gov Ancymidol specifically targets the oxidative reactions that convert ent-kaurene (B36324) into subsequent intermediates. The key inhibitory action is the complete blockage of the conversion of ent-kaurene to ent-kaurenol, a reaction catalyzed by ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase. nih.gov

Table 1: Inhibitory Effect of Ancymidol on Gibberellin Biosynthesis

| Process | Inhibitor Concentration | Observed Effect | Reference |

|---|---|---|---|

| ent-Kaurene Oxidation | 10⁻⁶ M | Complete blockage of ent-kaurene to ent-kaurenol conversion | nih.gov, nih.gov |

| ent-Kaurene Synthesis | 10⁻³ M | Partial inhibition of mevalonic acid incorporation into ent-kaurene | nih.gov |

| Plant Growth (Alaska Peas) | Not specified | >60% inhibition, reversible by gibberellic acid application | nih.gov |

Broader Implications for Understanding Organic Reactions within Biological Systems

The study of compounds like α-cyclopropyl-4-methoxybenzyl alcohol and its derivatives has broader implications for understanding the nature of organic reactions within a biological context. The cyclopropyl group serves as an invaluable mechanistic probe for studying enzyme-catalyzed reactions, particularly oxidations. unl.pt Its propensity to undergo ring-opening upon oxidation provides a clear signal of specific enzymatic activity, helping to elucidate the mechanisms of enzymes like cytochrome P450s. hyphadiscovery.com

The biosynthesis of natural products containing cyclopropane rings itself reveals the diverse strategies nature has evolved to perform chemically challenging reactions. nih.gov Enzymes such as radical S-adenosylmethionine (rSAM) enzymes can catalyze the formation of cyclopropane rings on unactivated carbons, a feat that is difficult to achieve with traditional organic synthesis. nih.gov Understanding these enzymatic strategies, which can involve radical, carbocation, or carbanion intermediates, provides a deeper appreciation for the chemical potential of biological systems. nih.gov

Furthermore, the metabolism of cyclopropyl-containing xenobiotics highlights pathways of bioactivation that can lead to the formation of reactive metabolites. hyphadiscovery.com While these pathways are often associated with toxicity in a clinical context, from a fundamental biochemical perspective, they offer a window into the metabolic processing of strained ring systems. The formation of glutathione (B108866) (GSH) conjugates from cyclopropyl moieties is indicative of radical formation and ring-opening, providing insights into cellular detoxification mechanisms and the chemical reactivity of strained molecules in a biological environment. hyphadiscovery.com These investigations contribute to a more comprehensive map of metabolic possibilities and help in predicting the biochemical fate of novel chemical entities.

Q & A

Synthetic Route Design

Q: What are the recommended synthetic routes for alpha-cyclopropyl-4-methoxybenzyl alcohol, and how do reaction conditions influence yield? A: The synthesis of this compound involves two critical steps: (1) introducing the cyclopropyl group via [2+1] cyclopropanation (e.g., using Simmons-Smith reagents) and (2) functionalizing the benzyl alcohol precursor with a methoxy group. Key considerations include:

- Cyclopropanation : Use Zn/Cu couples for stereochemical control, maintaining temperatures below 0°C to prevent ring-opening side reactions.

- Methoxy Introduction : Employ nucleophilic substitution (e.g., methyl iodide under alkaline conditions) or protective group strategies (e.g., PMB protection followed by deprotection).

- Purification : Fractional distillation or silica gel chromatography (ethyl acetate/hexane gradient) optimizes yield (>70% reported for analogous 4-methoxybenzyl alcohols) .

Spectroscopic Characterization

Q: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize? A:

- ¹H/¹³C NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the methoxy group resonates as a singlet (~δ 3.8 ppm). The benzyl alcohol -OH proton is typically broad (δ 1.5–2.5 ppm).

- FT-IR : O-H stretching (3200–3600 cm⁻¹) and methoxy C-O-C vibrations (1250 cm⁻¹) confirm functional groups.

- HRMS : Molecular ion peaks ([M+H]⁺) should align with theoretical m/z (e.g., C₁₁H₁₄O₂: 178.0994) .

Reactivity and Steric Effects

Q: How does the cyclopropyl group influence the reactivity of 4-methoxybenzyl alcohol derivatives in nucleophilic substitutions or oxidation reactions? A: The cyclopropyl group introduces steric hindrance and ring strain, reducing SN2 reactivity at the benzyl carbon by 30–50% compared to non-cyclopropyl analogs. For oxidation (e.g., DDQ-mediated cleavage), the strain relief in transition states enhances selectivity, favoring benzyl ether cleavage over methoxy group oxidation .

Stability and Data Contradictions

Q: What contradictions exist in the literature regarding the stability of alpha-substituted benzyl alcohols under acidic/basic conditions, and how can these be resolved? A: Conflicting stability reports (e.g., decomposition at pH <3 vs. pH <2) may stem from varying experimental setups. Methodological standardization is critical:

- Use buffered solutions (pH 1–6) and monitor degradation via HPLC.

- Computational modeling (DFT studies) predicts cyclopropyl ring-opening energetics under acidic conditions .

Purification Protocol Optimization

Q: How can researchers optimize purification protocols to minimize by-products like cyclopropane-opening derivatives? A:

- Chromatography : Gradient RP-HPLC (C18 column, 5–95% acetonitrile/water) achieves >95% purity.

- Recrystallization : Ethyl acetate/hexane (1:4 v/v) selectively crystallizes the target compound.

- TLC Validation : Rf 0.3 in ethyl acetate/hexane (1:3) .

Toxicity Data Validation

Q: When encountering discrepancies in reported LD50 values for structurally similar benzyl alcohols, what validation approaches should be employed? A:

- In Vivo Testing : Follow OECD Guideline 423 (acute oral toxicity in rats) with dose ranges of 50–500 mg/kg.

- In Vitro Cross-Check : Compare cytotoxicity in HepG2 cells (IC50 values) to identify batch-specific anomalies.

- QC Measures : Ensure HPLC purity >99% to exclude contaminant-driven toxicity .

Biological Activity Assessment

Q: In designing experiments to evaluate biological activity, what in vitro models are appropriate based on prior studies of hydroxybenzyl alcohols? A:

- Anti-Inflammatory : LPS-induced RAW 264.7 macrophages; measure TNF-α suppression via ELISA (IC50 ~20 µM for 4-hydroxybenzyl alcohol analogs).

- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923); report MIC values .

Safety and Handling

Q: What are the critical safety considerations when handling this compound in laboratory settings? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.